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Compound of Interest

Compound Name: 5-Bromo-2-hydroxynicotinonitrile

Cat. No.: B1277732 Get Quote

For researchers and professionals in drug development and materials science, a

comprehensive understanding of the spectroscopic characteristics of key chemical

intermediates is paramount. This guide provides a detailed comparative analysis of the

spectroscopic data for 5-Bromo-2-hydroxynicotinonitrile and its O-alkoxy derivatives. By

presenting quantitative data in a clear, tabular format alongside detailed experimental

protocols, this document serves as a practical reference for the synthesis, identification, and

characterization of this important class of compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Bromo-2-
hydroxynicotinonitrile and a selection of its 2-alkoxy derivatives. This comparative data

highlights the influence of the alkoxy substituent on the spectroscopic properties of the core

nicotinonitrile scaffold.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of 5-Bromo-2-hydroxynicotinonitrile and its

Derivatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1277732?utm_src=pdf-interest
https://www.benchchem.com/product/b1277732?utm_src=pdf-body
https://www.benchchem.com/product/b1277732?utm_src=pdf-body
https://www.benchchem.com/product/b1277732?utm_src=pdf-body
https://www.benchchem.com/product/b1277732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound H-4 H-6 -OR Solvent

5-Bromo-2-

hydroxynicotinoni

trile

8.21 (d, J = 2.8

Hz)

8.35 (d, J = 2.8

Hz)
- DMSO-d₆

5-Bromo-2-

methoxynicotino

nitrile

8.29 (d, J = 2.7

Hz)

8.52 (d, J = 2.7

Hz)
4.05 (s, 3H) CDCl₃

5-Bromo-2-

ethoxynicotinonit

rile

8.28 (d, J = 2.7

Hz)

8.50 (d, J = 2.7

Hz)

4.55 (q, J = 7.1

Hz, 2H), 1.48 (t,

J = 7.1 Hz, 3H)

CDCl₃

5-Bromo-2-(prop-

2-yn-1-

yloxy)nicotinonitri

le

8.32 (d, J = 2.7

Hz)

8.55 (d, J = 2.7

Hz)

5.08 (d, J = 2.4

Hz, 2H), 2.65 (t,

J = 2.4 Hz, 1H)

CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of 5-Bromo-2-hydroxynicotinonitrile and its

Derivatives
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Comp
ound

C-2 C-3 C-4 C-5 C-6 CN -OR
Solven
t

5-

Bromo-

2-

hydroxy

nicotino

nitrile

160.5 95.8 145.1 110.2 143.8 115.9 -
DMSO-

d₆

5-

Bromo-

2-

methox

ynicotin

onitrile

163.8 94.1 145.2 109.8 143.5 115.5 55.1 CDCl₃

5-

Bromo-

2-

ethoxyn

icotinon

itrile

163.3 94.2 145.1 109.9 143.4 115.6
64.3,

14.4
CDCl₃

5-

Bromo-

2-(prop-

2-yn-1-

yloxy)ni

cotinoni

trile

161.8 94.5 145.5 110.4 143.6 115.2
77.2,

55.8
CDCl₃

Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹) of 5-Bromo-2-hydroxynicotinonitrile and

its Derivatives
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Compound ν(O-H) / ν(C-H) ν(C≡N) ν(C=C), ν(C=N) ν(C-O)

5-Bromo-2-

hydroxynicotinoni

trile

3450 (br) 2225 1610, 1580 1280

5-Bromo-2-

methoxynicotino

nitrile

2950, 2845 2228 1585, 1550 1275, 1020

5-Bromo-2-

ethoxynicotinonit

rile

2980, 2870 2227 1584, 1548 1270, 1035

5-Bromo-2-(prop-

2-yn-1-

yloxy)nicotinonitri

le

3290, 2930 2230 1586, 1552 1278, 1015

Table 4: Mass Spectrometry Data of 5-Bromo-2-hydroxynicotinonitrile and its Derivatives

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragments
(m/z)

5-Bromo-2-

hydroxynicotinonitrile
C₆H₃BrN₂O 198.00

199/201 [M+H]⁺,

170/172, 119

5-Bromo-2-

methoxynicotinonitrile
C₇H₅BrN₂O 212.03

211/213 [M]⁺,

196/198, 182/184, 103

5-Bromo-2-

ethoxynicotinonitrile
C₈H₇BrN₂O 226.06

225/227 [M]⁺,

197/199, 182/184, 103

5-Bromo-2-(prop-2-yn-

1-yloxy)nicotinonitrile
C₉H₅BrN₂O 236.05

235/237 [M]⁺,

196/198, 117

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of 5-Bromo-2-alkoxynicotinonitrile derivatives.
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Synthesis of 5-Bromo-2-alkoxynicotinonitriles from 2,5-
Dibromo-3-cyanopyridine.
A mixture of 2,5-dibromo-3-cyanopyridine (1.0 mmol), the corresponding alcohol (5 mL), and

anhydrous potassium carbonate (2.0 mmol) is stirred at room temperature. The progress of the

reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is

poured into ice-water (20 mL). The resulting precipitate is collected by filtration, washed with

water, and dried under vacuum to afford the desired 5-bromo-2-alkoxy-3-cyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, with a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

program. A wider spectral width (e.g., 0-180 ppm) and a larger number of scans are typically

required compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and referencing the chemical shifts to the solvent peak or an internal standard

(e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a

thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI), to generate charged molecular ions and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer.

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight

of the compound and to identify characteristic fragmentation patterns that provide structural

information.

Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic route for the preparation of 5-Bromo-2-

alkoxynicotinonitrile derivatives from 2,5-Dibromo-3-cyanopyridine.

Caption: General synthesis of 5-Bromo-2-alkoxynicotinonitriles.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 5-Bromo-2-
hydroxynicotinonitrile and its Alkoxy Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1277732#spectroscopic-analysis-of-5-
bromo-2-hydroxynicotinonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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